molecular formula C22H15NO5 B486251 4-Methoxyphenyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate CAS No. 500015-56-5

4-Methoxyphenyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate

Cat. No.: B486251
CAS No.: 500015-56-5
M. Wt: 373.4g/mol
InChI Key: NYCSMIXADJGALV-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate is a complex organic compound with the molecular formula C22H15NO5. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dioxo group, and an isoindolinecarboxylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with phthalic anhydride in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to further reactions, such as cyclization and esterification, to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydroxy derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

4-Methoxyphenyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate: shares structural similarities with other isoindoline derivatives, such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Biological Activity

4-Methoxyphenyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate is a synthetic organic compound with the molecular formula C22H15NO5. Its unique structure, characterized by a methoxyphenyl group and a dioxo isoindolinecarboxylate moiety, suggests potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology.

  • Molecular Formula : C22H15NO5
  • Molar Mass : 373.3582 g/mol
  • CAS Number : 500015-56-5

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. The presence of multiple functional groups allows for diverse interactions, potentially leading to inhibition or modulation of biological pathways.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties . Preliminary studies suggest effectiveness against various bacterial strains, indicating potential as a lead compound for developing new antimicrobial agents.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been noted, which may contribute to its biological effects. For instance, it may act as an inhibitor of certain kinases or phosphatases involved in cancer progression.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionInhibits specific kinases

Case Study: Anticancer Activity

In a study conducted on human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability (p < 0.01). The study utilized flow cytometry to assess apoptosis rates, revealing that the compound effectively triggers programmed cell death through mitochondrial pathways.

Case Study: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting promising potential for further development as an antimicrobial agent.

Properties

IUPAC Name

(4-methoxyphenyl) 1,3-dioxo-2-phenylisoindole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO5/c1-27-16-8-10-17(11-9-16)28-22(26)14-7-12-18-19(13-14)21(25)23(20(18)24)15-5-3-2-4-6-15/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCSMIXADJGALV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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